What is the chemical structure of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
What is the chemical structure of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
An In-Depth Technical Guide to 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, a heterocyclic compound of significant interest to medicinal chemistry and drug discovery. The 2-pyridone scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] This document details the molecule's chemical identity, physicochemical properties, a proposed synthetic pathway with mechanistic rationale, and key analytical characterization techniques. Furthermore, it explores the potential applications of this compound as a versatile building block in the development of novel therapeutic agents, grounded in the established biological relevance of the N-substituted 2-pyridone motif.[3]
Introduction: The 2-Pyridone Scaffold in Modern Drug Discovery
The N-substituted 2-pyridone core is a cornerstone of contemporary medicinal chemistry. These heterocyclic systems are present in a wide array of natural products and have been successfully incorporated into numerous active pharmaceutical ingredients, demonstrating a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][4] The versatility of the 2-pyridone ring allows for functionalization at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) profiles.
The title compound, 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, combines three key features:
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An N-cyclopentyl group , which introduces a lipophilic, non-aromatic carbocyclic moiety that can influence binding affinity and cell permeability.
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A 2-pyridone core , the central pharmacophore.
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An aldehyde functional group at the 3-position, which serves as a highly versatile chemical handle for further synthetic elaboration, such as reductive amination, oxidation, or olefination, to build diverse chemical libraries for screening.
This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in drug development programs.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's structure and properties is fundamental to its application. The key identifiers and computed physicochemical properties for 1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 1083396-54-6 | [5] |
| Molecular Formula | C₁₁H₁₃NO₂ | [5] |
| Molecular Weight | 191.23 g/mol | [5] |
| IUPAC Name | 1-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |
| Canonical SMILES | C1CCC(C1)N2C=CC=C(C2=O)C=O | [5] |
| InChI | InChI=1S/C11H13NO2/c13-8-9-4-3-7-12(11(9)14)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 | [5] |
| InChIKey | IXWPXQFHTMEYAO-UHFFFAOYSA-N | [5] |
| Topological Polar Surface Area | 37.4 Ų | [5] |
| Complexity | 311 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 2 | [5] |
Proposed Synthesis and Mechanistic Rationale
Synthetic Workflow
The proposed synthesis follows a classical nucleophilic substitution pathway. The 2-pyridone nitrogen is first deprotonated by a suitable base to form a pyridonate anion, which then acts as a nucleophile, attacking an electrophilic cyclopentyl source, such as cyclopentyl bromide.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Materials:
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2-Oxo-1,2-dihydropyridine-3-carbaldehyde (1.0 eq)
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Cyclopentyl bromide (1.2 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Brine solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Oxo-1,2-dihydropyridine-3-carbaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
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Add anhydrous DMF via syringe to create a stirrable suspension.
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Add cyclopentyl bromide (1.2 eq) to the mixture dropwise at room temperature.
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Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
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Combine the organic layers and wash sequentially with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Mechanistic Rationale and Experimental Choices
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Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong, non-nucleophilic base, ideal for deprotonating the N-H of the 2-pyridone without competing in the substitution reaction. Its insolubility in DMF requires a heterogeneous reaction, but it is effective and easily removed by filtration or aqueous work-up.
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Choice of Solvent: DMF is a polar aprotic solvent. It effectively solvates the potassium cation, leaving the pyridonate anion more "naked" and nucleophilic, thereby accelerating the rate of the Sₙ2 reaction. Its high boiling point is also suitable for heating the reaction.
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N- vs. O-Alkylation: 2-Pyridone exists in equilibrium with its tautomer, 2-hydroxypyridine. Deprotonation creates an ambident nucleophile with reactivity at both the nitrogen and oxygen atoms. Generally, N-alkylation is favored under these conditions (polar aprotic solvent), whereas O-alkylation can become more competitive in polar protic solvents or with different counter-ions.[1][6] The protocol is designed to maximize N-selectivity.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques. Based on the chemical structure, the following spectral data can be predicted:
| Technique | Expected Observations |
| ¹H NMR | Aldehyde Proton: A singlet around δ 9.5-10.5 ppm. Pyridone Ring Protons: Three distinct signals in the aromatic region (δ 6.0-8.0 ppm), likely showing coupling patterns of a doublet, a triplet, and a doublet. Cyclopentyl Protons: A multiplet for the N-CH proton around δ 4.5-5.5 ppm, and several multiplets for the remaining eight methylene protons in the upfield region (δ 1.5-2.5 ppm). |
| ¹³C NMR | Carbonyl (C=O) Carbons: Aldehyde carbonyl around δ 190-200 ppm; Pyridone carbonyl around δ 160-170 ppm. sp² Carbons: Signals for the four sp² carbons of the pyridone ring between δ 100-150 ppm. sp³ Carbons: A signal for the N-CH carbon of the cyclopentyl group around δ 50-60 ppm, and signals for the other cyclopentyl methylene carbons around δ 20-40 ppm. |
| Infrared (IR) Spectroscopy | C=O Stretching: Two strong absorption bands are expected. One for the aldehyde carbonyl (~1690-1715 cm⁻¹) and one for the amide-like pyridone carbonyl (~1650-1680 cm⁻¹). C-H Stretching: Aldehydic C-H stretch (~2720 and ~2820 cm⁻¹); sp² C-H stretch (>3000 cm⁻¹); sp³ C-H stretch (<3000 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed corresponding to the exact mass of the compound (C₁₁H₁₃NO₂), which is 191.0946 g/mol .[5] |
Significance and Potential Applications in Drug Discovery
The title compound is not merely a chemical curiosity but a strategic starting point for drug discovery campaigns. The aldehyde functionality is a gateway to a vast chemical space.
Caption: Role of the title compound as a scaffold for drug discovery.
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Scaffold for Library Synthesis: Through reactions like reductive amination, hundreds or thousands of unique derivatives can be synthesized in parallel, creating a focused library for high-throughput screening against various biological targets.[2]
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Antibacterial Agents: Ring-fused 2-pyridones have shown promise as antibacterial agents by inhibiting pathways such as pili assembly in uropathogenic Escherichia coli.[3] The core of the title compound could be elaborated to explore this therapeutic area.
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Anticancer Potential: Many dihydropyridine derivatives have been evaluated for their tumor cell growth inhibitory effects.[4] The N-cyclopentyl-2-pyridone scaffold offers a novel framework for developing new cytostatic or cytotoxic agents.
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Antiviral Research: The structural similarity of the pyridone ring to nucleobases makes it a recurring motif in antiviral drug design.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with standard laboratory precautions. Structurally related compounds, such as 2-oxo-1,2-dihydropyridine-3-carbaldehyde, are classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[9] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
1-Cyclopentyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a well-defined chemical entity with significant potential as a building block for medicinal chemistry. This guide has provided its definitive chemical structure, a robust and logical synthetic protocol based on established chemical principles, and a framework for its analytical characterization. The strategic placement of the reactive aldehyde group on the privileged N-substituted 2-pyridone scaffold makes this compound a valuable starting point for the exploration of new chemical space in the pursuit of novel therapeutics.
References
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